

Erythrocentaurin chemical structure and properties

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Compound of Interest

Compound Name: *Erythrocentaurin*

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Erythrocentaurin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of **erythrocentaurin**, a naturally occurring dihydroisocoumarin. It covers its chemical structure, physicochemical properties, biological activities, and detailed experimental protocols for its isolation and synthesis. This guide is intended to serve as a valuable resource for professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Identity and Structure

Erythrocentaurin is a small molecule belonging to the dihydroisocoumarin class of compounds.^[1] It is characterized by a fused benzopyran moiety, which is fundamental to its biological activities.^[1] The compound is achiral and its structure has been elucidated and confirmed through various spectroscopic methods and X-ray crystallography.^{[2][3]}

Table 1: Chemical Identifiers for **Erythrocentaurin**

Identifier	Value	Source
IUPAC Name	1-oxo-3,4-dihydroisochromene-5-carbaldehyde	[1] [2]
CAS Number	50276-98-7	[2]
Molecular Formula	C ₁₀ H ₈ O ₃	[1] [2] [3] [4]
SMILES	<chem>C1COC(=O)C2=CC=CC(=C21)C=O</chem>	[1] [2]
InChI	InChI=1S/C10H8O3/c11-6-7-2-1-3-9-8(7)4-5-13-10(9)12/h1-3,6H,4-5H2	[1] [2]
InChIKey	TUADBWMDDLWUME-UHFFFAOYSA-N	[1] [2]

Physicochemical Properties

Erythrocentaurin exists as a solid powder at room temperature and exhibits solubility in dimethyl sulfoxide (DMSO).[\[1\]](#) Its physicochemical properties are summarized below.

Table 2: Physicochemical Properties of **Erythrocentaurin**

Property	Value	Unit	Source
Molecular Weight	176.17	g/mol	[1][2][3][4]
Appearance	Solid powder	-	[1]
Melting Point	140.5	°C	[1]
XLogP3	1.3	-	[1][2]
Exact Mass	176.047344113	Da	[2]
Solubility	Soluble in DMSO	-	[1]
Storage	Dry, dark, 0-4°C (short-term), -20°C (long-term)	-	[1]

Spectral Information

The structural characterization of **erythrocentaurin** is supported by mass spectrometry and infrared spectroscopy data.

Table 3: Mass Spectrometry Data (GC-MS) for **Erythrocentaurin**

Parameter	Value	Source
Top Peak (m/z)	176	[2]
2nd Highest Peak (m/z)	119	[2]
3rd Highest Peak (m/z)	118	[2]

Botanical Distribution

Erythrocentaurin is a secondary metabolite found predominantly within the Gentianaceae family.[1][5] It has been identified and isolated from several plant species, including:

- Centaurium umbellatum[1]
- Enicostemma hyssopifolium[2]

- *Swertia lawii*[\[2\]](#)
- *Gentiana macrophylla*[\[2\]](#)
- *Gentiana pedicellata*[\[2\]](#)
- *Enicostemma littorale*[\[5\]](#)

Biological and Pharmacological Activities

Erythrocentaurin has demonstrated a range of biological activities that make it a compound of interest for further pharmacological investigation.

- **Antioxidant Properties:** It has been shown to possess free radical scavenging capabilities, suggesting a potential role in mitigating oxidative stress.[\[1\]](#)
- **Anti-inflammatory Effects:** Studies indicate that **erythrocentaurin** may modulate inflammatory pathways, presenting therapeutic potential for inflammatory conditions.[\[1\]](#)
- **Antimicrobial Activity:** Preliminary research suggests that **erythrocentaurin** has antimicrobial properties.[\[1\]](#)
- **Enzyme Inhibition:** **Erythrocentaurin** exhibits concentration-dependent inhibition of α -amylase, with a reported IC_{50} value of 1.67 ± 0.28 mg/mL.[\[5\]](#)
- **Antiviral Potential:** Derivatives of **erythrocentaurin** have been synthesized and investigated as a new class of hepatitis B virus (HBV) inhibitors.[\[1\]](#)

At present, specific signaling pathways directly modulated by **erythrocentaurin** are not extensively detailed in the available scientific literature. Further research is required to elucidate its precise mechanisms of action at the molecular level.

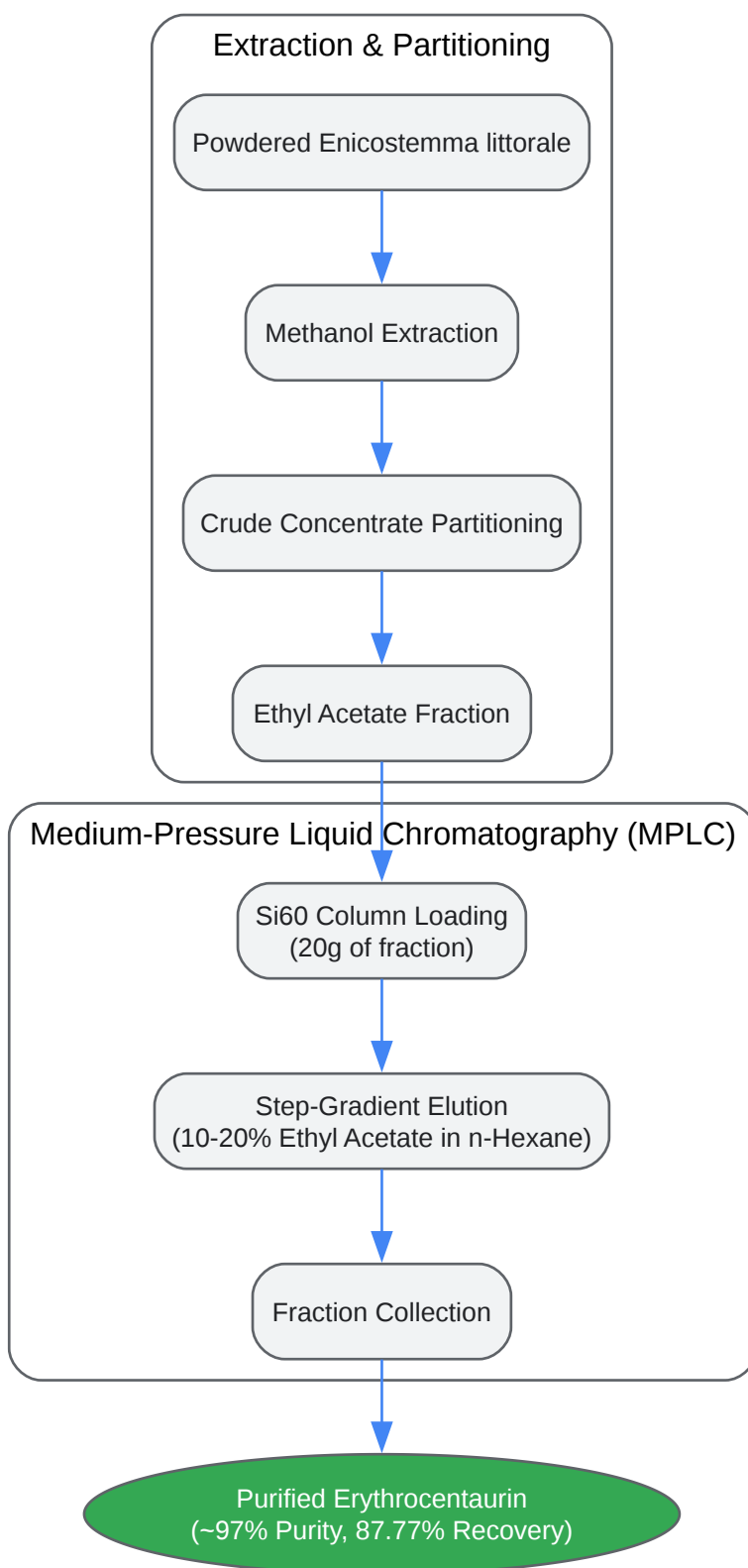
Experimental Protocols

Isolation and Purification from *Enicostemma littorale*

A rapid preparative method for isolating **erythrocentaurin** has been developed using medium-pressure liquid chromatography (MPLC).[\[5\]](#)

Protocol:

- Extraction: Powdered aerial parts of *Enicostemma littorale* are exhaustively extracted with methanol. The resulting crude methanolic concentrate is then partitioned, with the ethyl acetate fraction containing the majority of the **erythrocentaurin**.[\[1\]](#)
- MPLC Separation:
 - Stationary Phase: Si60 column (70 × 460 mm).[\[5\]](#)
 - Sample Loading: 20 g of the ethyl acetate fraction.[\[5\]](#)
 - Mobile Phase: A simple step gradient of 10% to 20% ethyl acetate in n-hexane.[\[5\]](#)
 - Run Time: Less than 3 hours.[\[5\]](#)
- Outcome: This method yields **erythrocentaurin** with approximately 97% purity and a recovery rate of 87.77%.[\[5\]](#)



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Caption: Workflow for the isolation and purification of **erythrocentaurin**.

Quantification by High-Pressure Thin-Layer Chromatography (HPTLC)

The estimation of **erythrocentaurin** in extracts can be performed using a validated HPTLC method.[\[5\]](#)

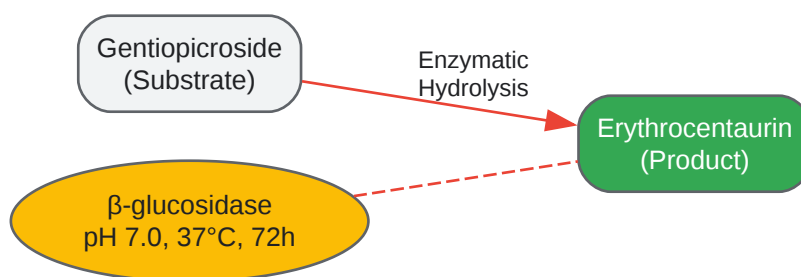
Protocol:

- Stationary Phase: Silica gel 60 F₂₅₄ plates.[\[5\]](#)
- Mobile Phase: Toluene:ethyl acetate:formic acid (80:18:2 v/v/v).[\[5\]](#)
- Detection: Densitometric analysis at 230 nm.[\[5\]](#)
- Results: A well-defined, compact band of **erythrocentaurin** appears at an R_f value of 0.54 ± 0.04.[\[5\]](#)
- Linearity: The method demonstrates good linearity in the concentration range of 200–1500 ng/band.[\[5\]](#)
- Sensitivity: The limits of detection (LOD) and quantification (LOQ) are approximately 60 ng/band and 180 ng/band, respectively.[\[5\]](#)

Synthesis Methods

Erythrocentaurin can be produced through both enzymatic and chemical synthesis routes.

- Biomimetic Transformation: This approach involves the enzymatic hydrolysis of gentiopicroside.[\[1\]](#)
 - Enzyme: β-glucosidase.[\[1\]](#)
 - Conditions: pH 7.0 at 37°C for 72 hours.[\[1\]](#)
 - Product: This reaction yields **erythrocentaurin** as a primary product.[\[1\]](#)



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Caption: Biomimetic synthesis of **erythrocentaurin** from gentiopicroside.

- Chemical Synthesis: Traditional multi-step chemical synthesis pathways are also viable, often starting from derivatives of hemimellitic acid and employing reactions such as cyclization and functional group modifications to achieve the final structure.[1]

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